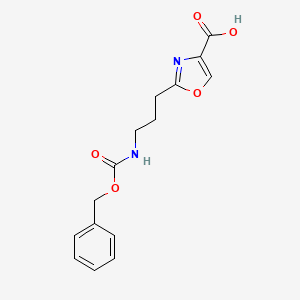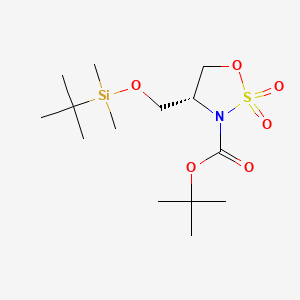
N,N-dimethyl-2-(2-methylpiperazin-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-dimethyl-2-(2-methylpiperazin-1-yl)acetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a piperazine ring substituted with a methyl group and an acetamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-2-(2-methylpiperazin-1-yl)acetamide typically involves the reaction of N,N-dimethylacetamide with 2-methylpiperazine. The reaction is usually carried out under controlled conditions to ensure high yield and purity. The process may involve the use of catalysts and solvents to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and can lead to higher efficiency and consistency in product quality. The separation and purification of the product are typically achieved through distillation and crystallization techniques.
Análisis De Reacciones Químicas
Types of Reactions
N,N-dimethyl-2-(2-methylpiperazin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N,N-dimethyl-2-(2-methylpiperazin-1-yl)acetate, while reduction may yield N,N-dimethyl-2-(2-methylpiperazin-1-yl)ethanol.
Aplicaciones Científicas De Investigación
N,N-dimethyl-2-(2-methylpiperazin-1-yl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibition and as a ligand in receptor binding studies.
Industry: It is used in the production of polymers and as a solvent in various industrial processes.
Mecanismo De Acción
The mechanism of action of N,N-dimethyl-2-(2-methylpiperazin-1-yl)acetamide involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes or as a ligand for specific receptors. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
N,N-dimethylacetamide: A related compound with similar chemical properties but lacking the piperazine ring.
2-methylpiperazine: A related compound with similar biological activity but lacking the acetamide moiety.
N,N-dimethyl-2-(4-methylpiperazin-1-yl)acetamide: A structural isomer with similar chemical properties but different biological activity.
Uniqueness
N,N-dimethyl-2-(2-methylpiperazin-1-yl)acetamide is unique due to the presence of both the piperazine ring and the acetamide moiety. This combination of functional groups gives it distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C9H19N3O |
|---|---|
Peso molecular |
185.27 g/mol |
Nombre IUPAC |
N,N-dimethyl-2-(2-methylpiperazin-1-yl)acetamide |
InChI |
InChI=1S/C9H19N3O/c1-8-6-10-4-5-12(8)7-9(13)11(2)3/h8,10H,4-7H2,1-3H3 |
Clave InChI |
AAYGORMLFFNSLR-UHFFFAOYSA-N |
SMILES canónico |
CC1CNCCN1CC(=O)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,5,6,7-Tetrahydrothieno[2,3-c]pyridine-7-carboxylic acid](/img/structure/B12069252.png)









![5-Methyl-7-(2-C-methyl-beta-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B12069310.png)



